N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the chloro, methoxy, and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-(5-CHLORO-2-METHYLPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with similar compounds such as:
- METHYL N-(4-CHLORO-2-METHYLPHENYL)CARBAMATE
- METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
- METHYL N-(2-CHLORO-6-METHYLPHENYL)CARBAMATE
These compounds share structural similarities but differ in the substitution patterns and functional groups, which can lead to variations in their chemical properties and biological activities. The presence of the trifluoromethyl group in N-(5-CHLORO-2-METHYLPHENYL)-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE, for instance, imparts unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H20ClF3N4O2 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H20ClF3N4O2/c1-12-3-6-14(23)9-16(12)28-21(31)18-11-20-27-17(13-4-7-15(32-2)8-5-13)10-19(22(24,25)26)30(20)29-18/h3-9,11,17,19,27H,10H2,1-2H3,(H,28,31) |
InChI Key |
GAMCMLDLJCCZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)OC)C(F)(F)F |
Origin of Product |
United States |
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